5-Chloro-2-mercaptobenzothiazole

Beschreibung

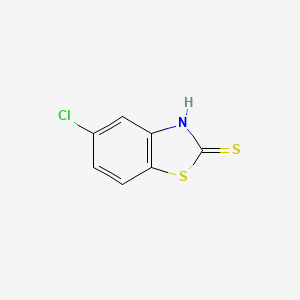

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYDKCVZNMNZCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022224 | |

| Record name | 5-Chloro-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5331-91-9 | |

| Record name | 5-Chloro-2-mercaptobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5331-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-mercaptobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005331919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-mercaptobenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-mercaptobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2-MERCAPTOBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9099U429R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of 5-Chloro-2-mercaptobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-mercaptobenzothiazole (CMBT) is a chlorinated heterocyclic organosulfur compound with significant industrial applications, primarily as a vulcanization accelerator in the rubber industry.[1][2] Its chemical properties, including its reactivity and spectral characteristics, are of considerable interest to researchers in various fields, including materials science and medicinal chemistry. This technical guide provides an in-depth overview of the core chemical properties of this compound, presenting quantitative data in structured tables, detailing experimental protocols for property determination, and visualizing key chemical processes.

Chemical Identity and Structure

This compound is a substituted benzothiazole (B30560) characterized by a chlorine atom at the 5-position of the benzene (B151609) ring and a thiol group at the 2-position of the thiazole (B1198619) ring. The molecule exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form being predominant in the solid state and in various solvents.[3][4][5][6]

Molecular Structure:

Caption: Thione tautomer of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄ClNS₂ | [7][8] |

| Molecular Weight | 201.70 g/mol | [7] |

| Appearance | Light yellow to beige solid | [9] |

| Melting Point | 198-200 °C | [7] |

| Boiling Point | 324 °C (Predicted) | [9] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and acetone. | [9][10] |

| pKa | 8.88 ± 0.20 (Predicted) | |

| LogP (Octanol-Water) | 3.97 | [9] |

Spectral Properties

Spectroscopic data is essential for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are used to confirm the molecular structure.

| Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference(s) |

| ¹H | Aromatic protons and N-H proton signals are observed. | Acetone | [11] |

| ¹³C | Signals corresponding to the aromatic carbons and the C=S carbon are present. | CDCl₃ | [1][12] |

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 3035–3435 | N-H stretching (thione form) | [1][2] |

| 2658–2947 | C-H stretching (aromatic) | [1][2] |

| ~1634 | C=N stretching | [1][2] |

| ~1000-1300 | C=S stretching |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the molecule.

| λmax (nm) | Solvent | Reference(s) |

| 279 | Dichloromethane (DCM) | [1][2] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

| m/z | Interpretation | Reference(s) |

| 201 | [M]⁺ (Molecular ion) | [13] |

Reactivity and Stability

This compound exhibits reactivity characteristic of both its thiol/thione functionality and its aromatic ring system.

-

Stability: The compound is stable under normal conditions.[14]

-

Tautomerism: It exists as a mixture of thione and thiol tautomers. The thione form is generally more stable.[3][4][5][6]

-

Alkylation: The thiol/thione group can undergo S-alkylation or N-alkylation reactions with electrophiles such as alkyl halides.[15][16]

-

Oxidation: The mercapto group can be oxidized.

-

Aromatic Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, although the chloro-substituent deactivates the ring.

References

- 1. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. scispace.com [scispace.com]

- 5. jocpr.com [jocpr.com]

- 6. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-氯-2-巯基苯并噻唑 technical grade, ≥90% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | C7H4ClNS2 | CID 2723842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound(5331-91-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 10. asianpubs.org [asianpubs.org]

- 11. spectrabase.com [spectrabase.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. spectrabase.com [spectrabase.com]

- 14. fishersci.com [fishersci.com]

- 15. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Chloro-2-mercaptobenzothiazole: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-2-mercaptobenzothiazole (CMBT), a versatile heterocyclic compound with significant applications in analytical chemistry and potential implications in drug development. This document details its chemical structure, molecular weight, and key physicochemical properties. Furthermore, it presents a detailed experimental protocol for its principal application as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry for the analysis of bacterial peptidoglycan muropeptides.

Core Compound Properties

This compound, also known as 5-Chloro-2-benzothiazolethiol, is a chlorinated derivative of 2-mercaptobenzothiazole (B37678). Its chemical and physical properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₇H₄ClNS₂ |

| Molecular Weight | 201.70 g/mol [1][2] |

| CAS Number | 5331-91-9[1] |

| Appearance | Bright yellow powder |

| Melting Point | 198-200 °C[3] |

| IUPAC Name | 5-chloro-1,3-benzothiazole-2(3H)-thione |

| Synonyms | CMBT, 5-Chloro-2-benzothiazolethiol, SH-Benzothiazole |

| Purity | ≥98% (typical commercial grade)[1] |

Molecular Structure

The chemical structure of this compound consists of a benzothiazole (B30560) core, which is a bicyclic system with a benzene (B151609) ring fused to a thiazole (B1198619) ring. A chlorine atom is substituted at the 5th position of the benzene ring, and a thiol group is attached to the 2nd position of the thiazole ring. The molecule exists in tautomeric forms, with the thione form being predominant.

Applications in Mass Spectrometry

A primary and well-documented application of this compound is its use as a matrix for MALDI mass spectrometry. It has proven to be particularly effective for the analysis of peptides, low-mass proteins, glycolipids, and notably, for the structural characterization of peptidoglycan muropeptides.[1] Its advantages over conventional matrices include higher sensitivity and excellent experimental reproducibility due to the homogeneous crystallization of the analyte/matrix mixture.

Experimental Protocol: MALDI-MS Analysis of Peptidoglycan Muropeptides using CMBT Matrix

This section provides a detailed methodology for the analysis of bacterial peptidoglycan muropeptides using this compound as the MALDI matrix. The protocol is a synthesis of established procedures for peptidoglycan extraction, enzymatic digestion, and MALDI-MS analysis.

I. Peptidoglycan Extraction and Purification

-

Cell Lysis : Harvest bacterial cells in the stationary phase by centrifugation. Resuspend the cell pellet in a 2% sodium dodecyl sulfate (B86663) (SDS) solution in 0.1 M Tris/HCl (pH 7.0) and boil for 30 minutes to lyse the cells.

-

Washing : Centrifuge the lysate to pellet the insoluble peptidoglycan. Wash the pellet thoroughly with sterile, deionized water to remove SDS.

-

Enzymatic Digestion of Contaminants : Resuspend the pellet in a suitable buffer and treat with DNase and RNase to remove nucleic acids, followed by trypsin to digest proteins. Inactivate the enzymes by boiling.

-

Final Washing : Wash the purified peptidoglycan sacculi with sterile, deionized water to remove residual enzymes and digestion products.

II. Muropeptide Generation

-

Muramidase (B13767233) Digestion : Resuspend the purified peptidoglycan in a digestion buffer (e.g., sodium phosphate (B84403) buffer) and add mutanolysin or another suitable muramidase. Incubate overnight at 37°C to digest the peptidoglycan into soluble muropeptides.

-

Enzyme Inactivation and Solubilization : Inactivate the muramidase by boiling the sample for 3 minutes. Centrifuge to pellet any remaining insoluble material and collect the supernatant containing the soluble muropeptides.

-

Reduction of Muropeptides : To prevent the formation of multiple anomers that can complicate mass spectra, reduce the terminal N-acetylmuramic acid to muramitol. Add a solution of sodium borohydride (B1222165) in a borate (B1201080) buffer (pH 9.0) to the muropeptide solution and incubate at room temperature. Stop the reaction by acidifying with phosphoric acid.

III. Sample Preparation for MALDI-MS with CMBT Matrix

-

CMBT Matrix Solution Preparation : Prepare a saturated solution of this compound in a solvent mixture of 33% tetrahydrofuran, 33% ethanol, and 33% water. Vortex vigorously to ensure complete dissolution.

-

Analyte-Matrix Co-crystallization (Dried-Droplet Method) :

-

Mix the reduced muropeptide solution with the CMBT matrix solution in a 1:1 ratio.

-

Spot 0.5 to 1.0 µL of the mixture onto the MALDI target plate.

-

Allow the droplet to air-dry at room temperature, permitting the co-crystallization of the muropeptide analyte and the CMBT matrix.

-

IV. MALDI-MS Analysis

-

Instrument Setup : Place the MALDI target plate into the mass spectrometer. The instrument is typically operated in both positive and negative ion modes to obtain complementary fragmentation patterns for structural elucidation.

-

Data Acquisition : Acquire mass spectra across the appropriate mass range for the expected muropeptides (monomers and oligomers).

-

Post-Source Decay (PSD) Analysis : For structural confirmation, perform PSD analysis on selected parent ions to induce fragmentation and obtain sequence information of the peptide chains.[1]

Potential Biological Activity and Signaling Pathways

While this compound itself is primarily recognized for its role in analytical chemistry, derivatives of its parent compound, 2-mercaptobenzothiazole, have been reported to possess a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[4] The anti-inflammatory properties of these derivatives are of particular interest to drug development professionals.

Studies on related benzothiazole derivatives suggest that their anti-inflammatory effects may be mediated through the inhibition of key inflammatory enzymes and signaling pathways. For instance, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins, key mediators of inflammation. Furthermore, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of the inflammatory response, has been identified as a target for some anticancer and anti-inflammatory benzothiazole compounds. The inhibition of NF-κB can lead to the downregulation of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.

Below is a diagram illustrating a plausible anti-inflammatory signaling pathway that could be targeted by derivatives of 2-mercaptobenzothiazole.

Caption: Proposed anti-inflammatory mechanism of 2-mercaptobenzothiazole derivatives.

Logical Workflow for CMBT Synthesis

For researchers interested in the synthesis of this compound, a common method involves the reaction of 2,5-dichloroaniline (B50420) with carbon disulfide. The general workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of this compound.

References

- 1. Structural characterization of peptidoglycan muropeptides by matrix-assisted laser desorption ionization mass spectrometry and postsource decay analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 5331-91-9 | FC15213 [biosynth.com]

- 4. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

CAS number 5331-91-9 physicochemical properties.

An In-depth Technical Guide on the Physicochemical Properties of 5-Chloro-2-mercaptobenzothiazole (CAS 5331-91-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the compound identified by CAS number 5331-91-9, this compound. This document includes tabulated quantitative data, detailed experimental protocols for property determination, and visualizations of relevant biological and analytical processes.

Chemical Identity and Structure

This compound is an organosulfur compound that finds applications in various industrial and research settings. It is recognized for its roles as a biocide, a fungicide, and an important intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1] It is also utilized as a vulcanization accelerator in the rubber industry.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 5331-91-9 |

| IUPAC Name | 5-chloro-3H-1,3-benzothiazole-2-thione[2] |

| Synonyms | 5-Chloro-2-benzothiazolethiol, CMBT, SH-Benzothiazole[2] |

| Molecular Formula | C₇H₄ClNS₂[3] |

| SMILES | C1=CC2=C(C=C1Cl)NC(=S)S2[2] |

| InChI | InChI=1S/C₇H₄ClNS₂/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)[2] |

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound.

Table 2: Physical Properties

| Property | Value | Source |

| Molecular Weight | 201.70 g/mol | [3] |

| Appearance | Light yellow solid[4] | Various |

| Melting Point | 198-200 °C | [4] |

| Boiling Point | 333.2 ± 44.0 °C (Predicted) | Multiple sources |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone. | Multiple sources |

| Density | 1.4472 g/cm³ (Rough estimate) | Multiple sources |

| Flash Point | 155.3 °C | Multiple sources |

| Vapor Pressure | 0.000138 mmHg at 25°C | Multiple sources |

Experimental Protocols

This section details the standard methodologies for determining the key physicochemical properties outlined above.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range.

Protocol:

-

Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is recorded as the end of the melting range.

-

Purity Assessment: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Protocol:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.

-

Sample and Heating: The liquid sample of this compound is placed in the distilling flask along with boiling chips to ensure smooth boiling. The flask is heated gently.

-

Vaporization and Condensation: As the liquid boils, its vapor rises and comes into contact with the thermometer bulb before entering the condenser. The vapor is then cooled and condensed back into a liquid, which is collected in the receiving flask.

-

Temperature Reading: The temperature is recorded when it stabilizes, indicating that the vapor is in thermal equilibrium with the boiling liquid. This stable temperature is the boiling point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Protocol:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane) are selected.

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

-

Mixing and Observation: The test tubes are agitated (e.g., by vortexing) for a set period to facilitate dissolution. The samples are then visually inspected to determine if the solid has completely dissolved.

-

Classification: The solubility is typically reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Synthesis and Analysis

Synthesis of this compound

This compound can be synthesized from 2,5-dichloroaniline. The following diagram illustrates a general workflow for its synthesis.[5]

Analysis of Peptidoglycan Muropeptides

This compound is employed in the analysis of peptidoglycan muropeptides.[3] The following diagram outlines a typical experimental workflow for this analysis using Ultra-Performance Liquid Chromatography (UPLC).[6][7]

Biological Activity

Derivatives of 2-mercaptobenzothiazole (B37678) are known to exhibit a range of biological activities, including acting as enzyme inhibitors.[1] this compound has been noted for its potential as an inhibitor of various enzymes.[1] The following diagram illustrates a general mechanism of enzyme inhibition.

References

- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H4ClNS2 | CID 2723842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 5-氯-2-巯基苯并噻唑 technical grade, ≥90% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography [bio-protocol.org]

- 7. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro-2-mercaptobenzothiazole (CMBT) and its Chemical Aliases

For researchers, scientists, and professionals in drug development, a precise understanding of chemical nomenclature is paramount. 5-Chloro-2-mercaptobenzothiazole (CMBT), a versatile heterocyclic compound, is known by a variety of synonyms across different chemical databases, commercial suppliers, and scientific publications. This guide provides a comprehensive overview of these alternative names and key identifying information to ensure accurate communication and sourcing of this compound.

Nomenclature and Chemical Identifiers

This compound is a chlorinated derivative of 2-mercaptobenzothiazole. Its chemical structure consists of a benzothiazole (B30560) core chlorinated at the 5-position with a thiol group at the 2-position. This structure gives rise to tautomerism between the thiol and thione forms, leading to variations in its naming. The compound is widely referenced by its acronym, CMBT.[1]

Below is a comprehensive table summarizing the various synonyms and quantitative identifiers for this compound.

| Identifier Type | Identifier | Source |

| Systematic Name | 5-chloro-1,3-benzothiazole-2-thiol | [2] |

| 5-chloro-3H-1,3-benzothiazole-2-thione | [2][3] | |

| 2(3H)-Benzothiazolethione, 5-chloro- | [2][4] | |

| Common Synonyms | 5-Chloro-2-benzothiazolethiol | [1] |

| CMBT | [1] | |

| SH-Benzothiazole | [2][4][5] | |

| 5-Chlorobenzo[d]thiazole-2(3H)-thione | [2] | |

| 5-Chlorobenzo[d]thiazole-2-thiol | [2] | |

| 5-chlorobenzothiazole-2-thiol | [2][6] | |

| Benzothiazole, 5-chloro-2-mercapto- | [2][4] | |

| 2-mercapto-5-chloro benzothiazole | [7] | |

| 5-Chloro-2-mercaptobenzthiazol | [7] | |

| 5-Chloro-2-mercaptobenzothiazine | [7][8] | |

| CAS Registry Number | 5331-91-9 | [1][2][4][9] |

| EC Number | 226-235-0 | [2][9] |

| UNII | R9099U429R | [2] |

| PubChem CID | 2723842 | [2][10] |

| MDL Number | MFCD00005783 | [2][10] |

| NSC Number | 3934 | [2] |

| InChI | 1S/C7H4ClNS2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10) | [9] |

| InChIKey | NKYDKCVZNMNZCM-UHFFFAOYSA-N | [2][9] |

| SMILES | C1=CC2=C(C=C1Cl)NC(=S)S2 | [2] |

| Sc1nc2cc(Cl)ccc2s1 | [9] | |

| Molecular Formula | C7H4ClNS2 | [1][2][10] |

| Molecular Weight | 201.70 g/mol | [1][9] |

| 201.68 g/mol | [4] | |

| 201.69 g/mol | [6][10] |

Experimental Protocols

While this guide focuses on the synonyms of CMBT, it is important to note its application in various experimental contexts. It is utilized as a vulcanization accelerator in the rubber industry, a corrosion inhibitor, and in the synthesis of other chemical compounds.[10] Detailed experimental protocols would be specific to the application and can be found in relevant scientific literature and patents. For instance, its use in the analysis of peptidoglycan muropeptides has been noted.[1]

Logical Relationship of Synonyms

The various synonyms for this compound arise from different naming conventions and the tautomeric nature of the molecule. The following diagram illustrates the logical relationship between the core structure and its various names.

Caption: Logical relationship between CMBT and its synonyms.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C7H4ClNS2 | CID 2723842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound(5331-91-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. chembk.com [chembk.com]

- 8. pharmainfosource.com [pharmainfosource.com]

- 9. This compound technical grade, = 90 5331-91-9 [sigmaaldrich.com]

- 10. chemimpex.com [chemimpex.com]

Spectroscopic data (NMR, IR, Mass Spec) of 5-Chloro-2-mercaptobenzothiazole.

An In-depth Technical Guide to the Spectroscopic Data of 5-Chloro-2-mercaptobenzothiazole

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CMBT), a compound used in various chemical syntheses and analytical applications, such as a matrix in mass spectrometry.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic information and the experimental protocols for obtaining such data.

Chemical Structure and Properties

-

IUPAC Name: 5-chloro-3H-1,3-benzothiazole-2-thione[2]

-

CAS Number: 5331-91-9[5]

-

Appearance: Pale cream to cream powder[5]

Spectroscopic Data Summary

The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is crucial for elucidating the carbon-hydrogen framework of a molecule. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or Acetone-d₆.[7][8]

Table 1: ¹H NMR Spectroscopic Data

| Proton Type | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aromatic Protons (3H) | 7.0 - 8.0 | The protons on the benzene (B151609) ring will appear as multiplets or doublets, influenced by their position relative to the chlorine and thiazole (B1198619) ring. |

| Thiol/Thione Proton (1H) | Broad singlet, variable | The position of the N-H or S-H proton is dependent on solvent, concentration, and temperature. It exists in tautomeric equilibrium between the thione and thiol forms. |

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=S (Thione) | 180 - 200 | The thiocarbonyl carbon is typically found significantly downfield. |

| Aromatic Carbons (6C) | 110 - 155 | Six distinct signals are expected for the carbons of the benzothiazole (B30560) ring system. The carbon bearing the chlorine atom and the carbons of the heterocyclic ring will have characteristic shifts. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. Solid samples are often prepared as KBr pellets or thin films.[2][9]

Table 3: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3100 - 3400 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=S (Thione) | Stretching | 1050 - 1250 |

| C=N | Stretching | 1600 - 1650 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-Cl | Stretching | 600 - 800 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and elemental composition.[10]

Table 4: Mass Spectrometry Data

| Ion Type | Expected m/z | Notes |

|---|---|---|

| Molecular Ion [M]⁺ | 201 | Corresponds to the molecule with the most abundant isotopes (³⁵Cl). |

| Isotopic Peak [M+2]⁺ | 203 | A characteristic peak for chlorine-containing compounds, approximately one-third the intensity of the [M]⁺ peak, corresponding to the ³⁷Cl isotope. |

| Exact Mass | 200.947369 | High-resolution mass spectrometry can confirm the elemental formula C₇H₄ClNS₂.[2][8] |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy Protocol (for solid samples)

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[11] Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

-

Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[12] Typical parameters for ¹H NMR include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral window and a longer relaxation delay (2-5 seconds) are used, often with proton decoupling to simplify the spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

References

- 1. 5-氯-2-巯基苯并噻唑 technical grade, ≥90% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. This compound | C7H4ClNS2 | CID 2723842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound - 5-Chloro-2-benzothiazolethiol, CMBT [sigmaaldrich.com]

- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound | 5331-91-9 | FC15213 [biosynth.com]

- 7. This compound (5331-91-9) 13C NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. fiveable.me [fiveable.me]

- 11. d-nb.info [d-nb.info]

- 12. mjas.analis.com.my [mjas.analis.com.my]

An In-Depth Technical Guide to the Solubility Profile of 5-Chloro-2-mercaptobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-2-mercaptobenzothiazole (5-CMBT). Due to the limited availability of specific quantitative solubility data for 5-CMBT in public literature, this guide also leverages data from its parent compound, 2-mercaptobenzothiazole (B37678) (MBT), to infer and discuss its likely solubility profile. This information is crucial for researchers and professionals involved in the development of formulations, synthetic processes, and analytical methods involving this compound.

Introduction to this compound

This compound is a chlorinated derivative of 2-mercaptobenzothiazole. The introduction of a chlorine atom to the benzothiazole (B30560) ring can significantly influence its physicochemical properties, including its solubility, due to changes in molecular polarity, crystal lattice energy, and interactions with solvents. Understanding its solubility is fundamental for its application in various fields, including its use as a rubber accelerator and as a preservative.

Qualitative Solubility Profile of this compound

Based on available safety data sheets and chemical database entries, the qualitative solubility of this compound can be summarized as follows:

-

Organic Solvents: It is generally described as soluble in organic solvents such as alcohols, ethers, and ketones.[1]

-

Water: It is characterized as slightly soluble to insoluble in water.[1][2]

The presence of the polar mercapto and thiazole (B1198619) groups contributes to its solubility in polar organic solvents, while the largely nonpolar benzothiazole ring and the chloro substituent limit its aqueous solubility.

Quantitative Solubility Data (with 2-Mercaptobenzothiazole as a Reference)

Table 1: Mole Fraction Solubility (x₁) of 2-Mercaptobenzothiazole in Various Solvents at Different Temperatures (K)

| Temperature (K) | Methanol | n-Propanol | i-Propanol | n-Butanol | i-Butanol | Acetonitrile | Ethyl Acetate | Toluene | 2-Butanone (B6335102) | Chloroform | 1,4-Dioxane |

| 273.15 | 0.0089 | 0.0105 | 0.0085 | 0.0118 | 0.0093 | 0.0049 | 0.0146 | 0.0029 | 0.0401 | 0.0076 | 0.0218 |

| 278.15 | 0.0112 | 0.0130 | 0.0104 | 0.0145 | 0.0114 | 0.0062 | 0.0180 | 0.0037 | 0.0487 | 0.0094 | 0.0268 |

| 283.15 | 0.0139 | 0.0160 | 0.0127 | 0.0177 | 0.0139 | 0.0078 | 0.0221 | 0.0047 | 0.0589 | 0.0116 | 0.0329 |

| 288.15 | 0.0172 | 0.0196 | 0.0155 | 0.0216 | 0.0169 | 0.0097 | 0.0270 | 0.0060 | 0.0709 | 0.0143 | 0.0402 |

| 293.15 | 0.0212 | 0.0240 | 0.0189 | 0.0263 | 0.0206 | 0.0121 | 0.0329 | 0.0076 | 0.0851 | 0.0176 | 0.0490 |

| 298.15 | 0.0259 | 0.0293 | 0.0230 | 0.0320 | 0.0250 | 0.0149 | 0.0400 | 0.0096 | 0.1018 | 0.0216 | 0.0596 |

| 303.15 | 0.0316 | 0.0357 | 0.0279 | 0.0388 | 0.0303 | 0.0184 | 0.0485 | 0.0121 | 0.1214 | 0.0265 | 0.0723 |

| 308.15 | 0.0384 | 0.0433 | 0.0338 | 0.0469 | 0.0366 | 0.0226 | 0.0586 | 0.0151 | 0.1444 | 0.0324 | 0.0875 |

| 313.15 | 0.0464 | 0.0523 | 0.0409 | 0.0568 | 0.0443 | 0.0277 | 0.0707 | 0.0188 | 0.1712 | 0.0395 | 0.1057 |

| 318.15 | 0.0559 | 0.0630 | 0.0493 | 0.0686 | 0.0535 | 0.0338 | 0.0850 | 0.0234 | 0.2024 | 0.0481 | 0.1273 |

Data extracted from a study on 2-mercaptobenzothiazole and should be used as a reference for this compound with caution.

From this data, it is observed that the solubility of MBT increases with temperature in all tested solvents, indicating an endothermic dissolution process. The solubility is highest in 2-butanone and lowest in toluene. This trend provides a useful starting point for selecting appropriate solvents for 5-CMBT.

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a standard shake-flask method for determining solubility.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature.

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter to remove any undissolved solid.

-

-

Quantification:

-

HPLC Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted supernatant into the HPLC.

-

Determine the concentration of this compound in the supernatant by interpolating its peak area on the calibration curve.

-

-

UV-Vis Spectrophotometry Method:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

-

Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at λmax.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and calculate the concentration using the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or g/100mL, based on the determined concentration and any dilution factors used.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Conclusion

While direct quantitative solubility data for this compound remains elusive in the public domain, a qualitative understanding of its solubility in various organic solvents and water has been established. For practical applications, the provided experimental protocol offers a robust framework for determining precise solubility values. The solubility data of the parent compound, 2-mercaptobenzothiazole, serves as a useful, albeit cautionary, guide for solvent selection and for predicting the general solubility behavior of its chlorinated derivative. Further experimental studies are warranted to establish a definitive quantitative solubility profile for this compound.

References

Thermal stability and melting point of 5-Chloro-2-mercaptobenzothiazole.

An In-depth Technical Guide to the Thermal Properties of 5-Chloro-2-mercaptobenzothiazole

Introduction

This compound (CMBT) is a heterocyclic organic compound with significant applications in various fields, including its use as a building block in the synthesis of pharmacologically active molecules.[1][2] For researchers, scientists, and professionals in drug development, a thorough understanding of the material's physical and chemical properties is paramount. This guide provides a detailed examination of the thermal stability and melting point of this compound, offering quantitative data, experimental methodologies, and logical frameworks to underscore the importance of these parameters.

Quantitative Thermal Data

The melting point of this compound is a critical parameter for its identification, purity assessment, and processing. While generally stable under normal conditions, its behavior at elevated temperatures is crucial for safety and application.[3][4] The data compiled from various sources indicates a consistent but slightly varied melting range, which is typical and can depend on the purity of the sample and the experimental method used.

| Property | Value | Source |

| Melting Point | 191-193 °C | ChemicalBook[5] |

| 196.0-202.0 °C | Thermo Scientific Chemicals[6] | |

| 198 °C | Biosynth[1] | |

| 198-200 °C (lit.) | Sigma-Aldrich, Chemical-Suppliers[7][8] | |

| 198.0-200.0 °C | Safety Data Sheet[4] | |

| 198.0-204.0 °C | TCI AMERICA[9] | |

| 202 °C | ChemicalBook[3] | |

| Boiling Point | 324 °C | ChemicalBook[3] |

| 333.2 ± 44.0 °C (Predicted) | ChemicalBook[7] | |

| Decomposition | Not specified, but thermal decomposition can generate irritating and highly toxic gases.[3] | Safety Data Sheet[3] |

| Stability | Stable under normal temperatures and pressures.[3][4] | ChemicalBook, Safety Data Sheet[3][4] |

Experimental Protocols

Accurate determination of thermal properties requires standardized experimental procedures. Below are detailed methodologies for measuring the melting point and assessing thermal stability.

Melting Point Determination (Capillary Method)

This is the most common method for determining the melting point of a solid crystalline substance.

Apparatus:

-

Melting point apparatus (e.g., Büchi M-565, Thomas-Hoover Uni-Melt)

-

Capillary tubes (sealed at one end)

-

Sample of this compound, finely powdered

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating Ramp:

-

For an unknown compound, a rapid heating rate (e.g., 10-20 °C/min) can be used to determine an approximate melting range.

-

For a more precise measurement, use a slower heating rate (1-2 °C/min) when the temperature is within 15-20 °C of the expected melting point. A study on a related derivative utilized a gradient of 5.0 °C/min.[10]

-

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The recorded range is the melting point.

-

Replicates: Perform the measurement at least three times and report the average range.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and overall thermal stability.

Apparatus:

-

Thermogravimetric Analyzer (TGA)

-

High-precision balance

-

Sample pans (typically platinum or alumina)

-

Gas flow controller (for nitrogen, air, etc.)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA sample pan.

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen at 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient temperature to 600 °C).

-

Data Acquisition: The instrument will continuously record the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of significant weight loss is considered the decomposition temperature. The curve can reveal single or multiple decomposition steps.

Phase Transition Analysis (Differential Scanning Calorimetry - DSC)

DSC is a powerful technique used to study thermal transitions like melting, crystallization, and glass transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Sample pans and lids (typically aluminum)

-

Crimping press for sealing pans

-

Gas flow controller

Procedure:

-

Sample Preparation: Weigh 2-5 mg of the this compound sample into a DSC pan. Seal the pan using a crimper.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Heating Program: Program the instrument to heat the sample at a controlled rate (e.g., 10 °C/min) through the temperature range of interest.

-

Data Acquisition: The DSC will record the heat flow to the sample relative to the reference.

-

Data Analysis: The resulting DSC thermogram shows peaks corresponding to thermal events. An endothermic peak represents melting, and its onset temperature is taken as the melting point, while the peak area corresponds to the enthalpy of fusion.

Visualizations: Workflows and Logical Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided in DOT language.

Caption: Experimental workflow for determining thermal properties.

References

- 1. This compound | 5331-91-9 | FC15213 [biosynth.com]

- 2. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound(5331-91-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound CAS#: 5331-91-9 [m.chemicalbook.com]

- 8. 5-Choro-2-Mercapto Benzothiazole | CAS 5331-91-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. This compound | 5331-91-9 | TCI AMERICA [tcichemicals.com]

- 10. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of 5-Chloro-2-mercaptobenzothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole (B30560) scaffold is a prominent heterocyclic structure in medicinal chemistry, renowned for its diverse pharmacological activities. Among its many derivatives, those containing a chlorine atom at the 5-position of the benzothiazole ring, specifically 5-Chloro-2-mercaptobenzothiazole (CMB) derivatives, have garnered significant attention for their potential therapeutic applications. This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental evaluation of CMB derivatives, presenting key data and methodologies for researchers in the field of drug discovery and development.

Synthesis of this compound and its Derivatives

The foundational structure, this compound, can be synthesized from 2,5-dichloroaniline. A general synthetic approach involves the reaction of the appropriately substituted aniline (B41778) with carbon disulfide.

A detailed protocol for the synthesis of S-substituted derivatives, such as 2-(2-(5-Chlorobenzothiazolyl)thio)ethyl acrylate (B77674), has been described.[1] In this method, this compound is reacted with 2-chloroethyl acrylate in the presence of sodium bicarbonate and dimethylformamide.[1] The reaction mixture is refluxed, followed by washing and extraction to yield the final product.[1]

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

The inclusion of a chloro group at the 5th position of the benzothiazole ring has been shown to enhance antibacterial activity.[2] CMB derivatives have exhibited inhibitory effects against a range of bacteria and fungi.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

| 5-Chloro-2-(thiocyanomethylthio)benzothiazole | Aspergillus niger | 5 ppm | [3] |

| 5-Chloro-2-(thiocyanomethylthio)benzothiazole | Chaetomium globosum | 5 ppm | [3] |

| Thiophene-substituted benzothiazole with 5-chloro group | Staphylococcus aureus | 6.25 ± 0.27 | [2] |

| Benzothiazole derivative with 5-chloro group (4b) | Salmonella typhimurium | 25-50 | [2] |

| Benzothiazole derivative with 5-chloro group (4b) | Klebsiella pneumoniae | 25-50 | [2] |

MIC: Minimum Inhibitory Concentration

Anticancer Activity

CMB derivatives have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity against various cancer cell lines.

Table 2: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| (E)-3-chloro-N'-(1-(5-chlorothiophen-2-yl)ethylidene)benzohydrazide | - | 2.06±0.05 | [4] |

IC₅₀: Half-maximal inhibitory concentration

Anti-inflammatory Activity

The anti-inflammatory potential of CMB derivatives has been investigated through both in vitro and in vivo models. A key mechanism underlying the inflammatory response is the activation of the NF-κB signaling pathway, which leads to the transcription of pro-inflammatory genes. Studies have shown that benzothiazole derivatives can suppress this pathway.[5]

Table 3: In Vivo Anti-inflammatory Activity of Benzothiazole Derivatives

| Compound | Dose (mg/kg) | Edema Reduction (%) | Reference |

| Benzothiazole Derivatives | - | 4.0-89.7% | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of 2-(2-(5-Chlorobenzothiazolyl)thio)ethyl acrylate[1]

-

Dissolve this compound (28 mmol) and sodium bicarbonate (28.5 mmol) in 10 mL of dimethylformamide at 60 °C.

-

Add 2-chloroethyl acrylate (29 mmol) dropwise to the solution.

-

Reflux the reaction mixture overnight.

-

After cooling, wash the mixture with a 5% aqueous solution of NaOH and extract with diethyl ether.

-

Separate the organic layer, dry it over anhydrous MgSO₄, filter, and remove the solvent under vacuum to obtain the final product.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Prepare a stock solution of the test compound in a suitable solvent.

-

In a 96-well microtiter plate, perform serial twofold dilutions of the stock solution in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Prepare an inoculum of the test microorganism standardized to a 0.5 McFarland turbidity standard.

-

Add the standardized inoculum to each well of the microtiter plate.

-

Incubate the plates at 35-37 °C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for an additional 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)

-

Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of the test compound at various concentrations.

-

Incubate the mixture at 37 °C for 15 minutes.

-

Heat the mixture at 70 °C for 5 minutes.

-

After cooling, measure the absorbance of the solution at 660 nm.

-

Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rats)[7]

-

Administer the test compound or vehicle to rats intraperitoneally.

-

After 30-60 minutes, inject 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage of edema reduction compared to the control group.

Enzyme Inhibition Assay (Polyphenol Oxidase)[8]

-

Prepare a crude enzyme extract from a suitable source (e.g., banana).

-

Prepare a reaction mixture containing a buffer solution (e.g., McIlvaine buffer, pH 6.5), a substrate solution (e.g., 0.175 M catechol), and the enzyme extract.

-

To test for inhibition, add the this compound derivative at various concentrations to the reaction mixture.

-

Monitor the increase in absorbance at 420 nm at regular intervals to determine the rate of the enzymatic reaction.

-

Calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.

Visualizations

Synthesis Workflow

Caption: General synthesis workflow for CMB derivatives.

Antimicrobial Testing Workflow

Caption: Workflow for MIC determination.

NF-κB Signaling Pathway Inhibition

References

- 1. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Toxicological Profile of 5-Chloro-2-mercaptobenzothiazole: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The toxicological data available for 5-Chloro-2-mercaptobenzothiazole (5-CMBT) is limited. Much of the detailed toxicological assessment, particularly concerning chronic effects, is based on data from its parent compound, 2-mercaptobenzothiazole (B37678) (MBT). This review synthesizes the available information on 5-CMBT and leverages data from MBT to provide a more comprehensive, albeit provisional, toxicological profile. The structural similarity between the two compounds allows for some level of read-across, but caution is advised when extrapolating findings from MBT to 5-CMBT.

Executive Summary

Acute Toxicity

Available data from safety data sheets and chemical databases indicate that this compound is classified as a Category 4 substance for acute oral, dermal, and inhalation toxicity under the Globally Harmonized System (GHS).[1][2] An oral LD50 of 3200 mg/kg body weight has been reported for both mice and rats.

Table 1: Acute Toxicity Data for this compound

| Endpoint | Species | Route | Value | Classification | Reference |

| LD50 | Mouse, Rat | Oral | 3200 mg/kg bw | Category 4 | |

| Acute Toxicity | - | Dermal | - | Category 4 | [1][2] |

| Acute Toxicity | - | Inhalation | - | Category 4 | [1][2] |

Irritation and Sensitization

5-CMBT is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2).[1][2] It may also cause respiratory irritation. While specific sensitization data for 5-CMBT is not available, the parent compound, MBT, is a known skin sensitizer.

Table 2: Irritation Data for this compound

| Endpoint | Result | Classification |

| Skin Irritation | Irritant | Category 2 |

| Eye Irritation | Serious Irritant | Category 2 |

| Respiratory Irritation | Potential Irritant | - |

Experimental Protocols (General)

Standard OECD guidelines are typically followed for these assessments.

-

Acute Dermal Irritation/Corrosion (OECD 404): The test substance is applied to the shaved skin of experimental animals (typically rabbits) under a semi-occlusive patch for a defined period. The skin is then observed for signs of erythema and edema at specified intervals.

-

Acute Eye Irritation/Corrosion (OECD 405): A small amount of the test substance is instilled into the conjunctival sac of one eye of an experimental animal (typically a rabbit). The eye is then observed for opacity, iritis, and conjunctival redness and chemosis at specified intervals.

Genotoxicity

Specific genotoxicity studies for this compound were not identified. For the parent compound, 2-mercaptobenzothiazole (MBT), the genotoxicity profile is mixed. In vitro studies have shown some evidence of clastogenic effects in mammalian cells, while in vivo studies have generally been negative.

Carcinogenicity

No carcinogenicity studies for this compound were found. The parent compound, 2-mercaptobenzothiazole (MBT), has been classified by the International Agency for Research on Cancer (IARC) as "probably carcinogenic to humans" (Group 2A). This classification is based on limited evidence in humans and sufficient evidence in experimental animals.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound is not available. Studies on the parent compound, MBT, have not indicated specific reproductive or developmental toxicity.

Toxicokinetics

No toxicokinetic data for this compound were identified.

Signaling Pathways and Mechanisms of Toxicity (Hypothesized)

Due to the lack of specific mechanistic data for 5-CMBT, the following workflow for assessing its toxicological profile is proposed. This workflow outlines a logical progression from initial hazard identification to a more detailed mechanistic understanding, which is currently a knowledge gap.

References

A Comprehensive Technical Guide to the Safe Handling and Storage of 5-Chloro-2-mercaptobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety information, handling protocols, and storage recommendations for 5-Chloro-2-mercaptobenzothiazole (CAS No. 5331-91-9). The following sections detail the physical and chemical properties, toxicological data, personal protective equipment (PPE) requirements, and emergency procedures to ensure the safe and effective use of this compound in a laboratory setting.

Core Safety and Handling

This compound is a chemical that requires careful handling to minimize risk to laboratory personnel. It is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[1] Adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against exposure. The following should be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[1]

-

Hand Protection: Wear appropriate protective gloves to prevent skin contact.[1]

-

Respiratory Protection: In case of insufficient ventilation or when dust generation is unavoidable, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

-

Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[1]

Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[2]

-

Avoid all direct contact with the substance. Do not get in eyes, on skin, or on clothing.[1][3]

-

Minimize dust generation and accumulation during handling.[2]

-

Do not eat, drink, or smoke in the work area.[3]

Storage Recommendations

Proper storage is crucial to maintain the stability of this compound and to prevent accidents.

-

Store away from incompatible substances, such as strong oxidizing agents.[1]

-

The recommended storage temperature is between 10°C and 25°C.[4]

Quantitative Data

The following tables summarize the key physical, chemical, and toxicological properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClNS₂ | [4] |

| Molecular Weight | 201.70 g/mol | [4] |

| Appearance | Light yellow to white crystalline powder | [3][5] |

| Melting Point | 198-200 °C | [3] |

| Boiling Point | Not available | [3] |

| Solubility | Insoluble in water | [6] |

| Odor | Odorless | [3] |

Table 2: Toxicological Data

| Test | Result | Species | Source(s) |

| Acute Oral Toxicity (LD50) | 3200 mg/kg | Rat | [2] |

| Acute Dermal Toxicity | Category 4 | - | [1] |

| Acute Inhalation Toxicity | Category 4 (Dusts and Mists) | - | [1] |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | - | [1] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2) | - | [1] |

Experimental Protocols

General Experimental Workflow

Caption: General laboratory workflow for handling this compound.

Spill Response Protocol

Caption: Spill response protocol for this compound.

First Aid Measures

In the event of exposure, follow these first aid guidelines:

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][3]

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[2][3]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3] Do not allow the chemical to enter drains or waterways.

This technical guide is intended to provide comprehensive safety information for trained professionals. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- 1. fishersci.com [fishersci.com]

- 2. This compound | 5331-91-9 | FC15213 [biosynth.com]

- 3. This compound CAS#: 5331-91-9 [m.chemicalbook.com]

- 4. This compound | C7H4ClNS2 | CID 2723842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 5331-91-9 | TCI AMERICA [tcichemicals.com]

- 6. This compound(5331-91-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

5-Chloro-2-mercaptobenzothiazole: A Technical Guide on Biological Mechanisms of Action

Executive Summary: 5-Chloro-2-mercaptobenzothiazole (CMBT) is a chlorinated derivative of 2-mercaptobenzothiazole (B37678), a scaffold of significant interest in medicinal chemistry. While a single, fully elucidated mechanism of action in biological systems has not been definitively established, a growing body of research points to its involvement in several key processes. This document synthesizes the available preclinical data, focusing on its potential as an antimicrobial agent, an enzyme inhibitor, and its toxicological profile. The 5-chloro substitution on the benzothiazole (B30560) ring has been noted to enhance the biological activities of the parent compound in certain contexts. This guide provides an in-depth overview for researchers and drug development professionals, summarizing quantitative data, detailing experimental methodologies, and visualizing putative action pathways.

Introduction to this compound (CMBT)

This compound is an organosulfur compound with the chemical formula C₇H₄ClNS₂. It belongs to the benzothiazole class of heterocyclic compounds, which are recognized for a wide array of biological activities including antimicrobial, anti-inflammatory, and antitumor effects.[1][2] The inclusion of a chlorine atom at the 5-position of the benzothiazole ring is a key structural feature that can modulate its physicochemical properties and biological efficacy.[1][3] While primarily used in industrial applications such as a vulcanization accelerator in the rubber industry, its structural similarity to other biologically active benzothiazoles has prompted investigation into its therapeutic potential.[4]

Putative Mechanisms of Action and Biological Activities

The biological effects of CMBT are multifaceted. The available literature suggests several potential mechanisms of action, largely inferred from studies on related benzothiazole compounds and a limited number of studies where CMBT was specifically investigated.

Antimicrobial and Antifungal Activity

The benzothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. Several studies have indicated that the presence of a chloro group at the 5th position of the benzothiazole ring can enhance antibacterial activity.[3] The proposed mechanisms for antimicrobial action are diverse and may involve the disruption of bacterial cellular processes.

A hypothesized mechanism for the antimicrobial action of CMBT could involve the inhibition of essential bacterial enzymes or the disruption of cell membrane integrity. The lipophilic nature of the compound may facilitate its passage through the bacterial cell wall, where it can interact with intracellular targets.

Enzyme Inhibition

The parent compound, 2-mercaptobenzothiazole, is a known inhibitor of several enzymes, including polyphenoloxidase.[5] It is plausible that CMBT shares this inhibitory activity. Enzyme inhibition likely occurs through the interaction of the thiazole (B1198619) ring and the mercapto group with the active site of target enzymes. For instance, benzothiazole derivatives have been identified as inhibitors of uridine (B1682114) diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB), an enzyme essential for bacterial cell wall biosynthesis.[3]

Anti-platelet and Anti-inflammatory Activity

Derivatives of CMBT have demonstrated anti-aggregating properties on platelets in a dose-dependent manner.[1] A silver(I) complex synthesized with CMBT has also been noted for its anti-inflammatory activity. This suggests that CMBT could serve as a scaffold for the development of novel anti-inflammatory and anti-thrombotic agents.

Toxicological Profile

The toxicological properties of CMBT and its parent compound have been evaluated in various studies. It is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[6][7] The parent compound, 2-mercaptobenzothiazole, has been classified by the International Agency for Research on Cancer (IARC) as a Group 2A carcinogen, meaning it is "probably carcinogenic to humans," based on a positive association with bladder cancer in humans and sufficient evidence in animal studies.[8]

Quantitative Data Summary

The following tables summarize the available quantitative data for CMBT and its parent compound, 2-mercaptobenzothiazole.

Table 1: Acute Toxicity Data

| Compound | Test Animal | Route | LD50 Value | Reference |

| This compound | Mouse/Rat | Oral | 3200 mg/kg | [9] |

| 2-Mercaptobenzothiazole | Rat | Oral | >2000 mg/kg | [10] |

| 2-Mercaptobenzothiazole | Rabbit | Dermal | >7940 mg/kg | [10] |

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

| Compound Class | Test Organism | Activity Metric | Value | Reference |

| 2-mercaptobenzothiazoles | Candida albicans | MIC | 15.6 µg/mL | [1] |

| 2-mercaptobenzothiazoles | Aspergillus niger | Growth Inhibition | 33 mg/L | [1] |

| Benzothiazole-thiophene derivative with 5-chloro substitution | Staphylococcus aureus | MIC | 6.25 ± 0.27 µg/mL | [3] |

Experimental Protocols

To assess the biological activity of CMBT, standardized experimental protocols are essential. Below is a representative methodology for determining the Minimum Inhibitory Concentration (MIC), a key measure of antimicrobial efficacy.

Protocol: Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

1. Preparation of CMBT Stock Solution:

-

Dissolve a known weight of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Ensure complete dissolution. The stock solution should be sterilized by filtration through a 0.22 µm filter.

2. Preparation of Bacterial Inoculum:

-

From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

-

Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth).

-

Incubate the culture at the appropriate temperature (e.g., 37°C) until it reaches the logarithmic growth phase, corresponding to a 0.5 McFarland turbidity standard.

-

Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

3. Microtiter Plate Assay:

-

Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.

-

Add 50 µL of the CMBT stock solution to the first well of each row to be tested and mix.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Include a positive control (broth with inoculum, no CMBT) and a negative control (broth only).

4. Incubation and Interpretation:

-

Cover the plate and incubate at the optimal temperature for the test organism for 18-24 hours.

-

The MIC is determined as the lowest concentration of CMBT that completely inhibits visible growth of the organism.

Conclusion and Future Directions

This compound is a molecule with demonstrated biological relevance, particularly within the contexts of antimicrobial activity and enzyme inhibition. The presence of the 5-chloro substituent appears to be a favorable modification for enhancing the potency of the benzothiazole scaffold. However, the available data is still largely preliminary, and a definitive, singular mechanism of action remains to be elucidated. Its toxicological profile, particularly the potential carcinogenicity inferred from its parent compound, necessitates careful consideration in any therapeutic development program.

Future research should be directed towards:

-

Target Identification: Screening CMBT against a broad panel of bacterial and human enzymes to identify specific molecular targets.

-

Mechanistic Studies: In-depth investigation of its effects on bacterial cell membranes, DNA replication, and protein synthesis.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a wider range of CMBT derivatives to optimize potency and minimize toxicity.

-

In Vivo Efficacy: Evaluation of CMBT in animal models of infection and inflammation to establish its therapeutic potential.

A more comprehensive understanding of the molecular pharmacology of CMBT will be critical in determining its viability as a lead compound for future drug development efforts.

References

- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publications.iarc.who.int [publications.iarc.who.int]

- 5. Inhibition of banana polyphenoloxidase by 2-mercaptobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. This compound | C7H4ClNS2 | CID 2723842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. This compound | 5331-91-9 | FC15213 [biosynth.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-Depth Technical Guide to Mercaptobenzothiazoles: Historical Context, Discovery, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary